2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a methylthio group
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the SM cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways and processes .
Result of Action
The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid typically involves the use of substituted malonic esters. The process begins with the preparation of alkyl- or aryl-substituted malonic esters, which are then treated with sodium ethoxide and S-methyl methanethiosulfonate. This is followed by alkaline hydrolysis, which causes concurrent decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar steps to those used in laboratory synthesis, with a focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophenylboronic acid: Shares the methylthio group but differs in its boronic acid functionality.
Phenylboronic acid: Similar aromatic structure but lacks the methylthio and carboxylic acid groups.
Benzimidazole derivatives: Similar in their aromatic core but differ significantly in their functional groups and biological activities.
Uniqueness
2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-(2-methylsulfanylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPUJNJABNZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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